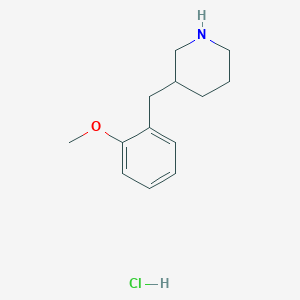
4,4'-(1,11-Undecanediyl)dioxydianiline
Overview
Description
4,4'-(1,11-Undecanediyl)dioxydianiline is a chemical compound with the molecular formula C₂₄H₄₄O₂N₂. It is a diamine derivative, characterized by its long aliphatic chain and two aniline groups connected through an ether linkage. This compound is primarily used in the synthesis of high-performance polymers and resins due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-(1,11-Undecanediyl)dioxydianiline typically involves the reaction of 1,11-undecanedioyl chloride with aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used to dissolve the reactants. The reaction mixture is then heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the same basic reaction steps but is optimized for higher yields and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,4'-(1,11-Undecanediyl)dioxydianiline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4,4'-(1,11-Undecanediyl)dioxydianiline is widely used in scientific research due to its unique properties. It is employed in the synthesis of high-performance polymers, resins, and coatings. In the field of chemistry, it serves as a precursor for the production of advanced materials with enhanced mechanical and thermal properties. In biology and medicine, it is used in the development of drug delivery systems and biomaterials. In industry, it finds applications in the manufacturing of adhesives, sealants, and composites.
Mechanism of Action
The mechanism by which 4,4'-(1,11-Undecanediyl)dioxydianiline exerts its effects involves its interaction with various molecular targets and pathways. The compound's long aliphatic chain and aniline groups allow it to form strong intermolecular interactions, leading to the formation of stable polymer networks. These interactions contribute to the enhanced mechanical and thermal properties of the materials synthesized using this compound.
Comparison with Similar Compounds
4,4'-(1,11-Undecanediyl)dioxydianiline is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
4,4'-(1,10-Decanediyl)dioxydianiline: Similar structure but with a shorter aliphatic chain.
4,4'-(1,12-Dodecanediyl)dioxydianiline: Similar structure but with a longer aliphatic chain.
4,4'-(1,8-Octanediyl)dioxydianiline: Similar structure but with a shorter aliphatic chain.
These compounds differ in their chain length, which affects their physical and chemical properties. This compound offers a balance between flexibility and rigidity, making it suitable for various applications.
Properties
IUPAC Name |
4-[11-(4-aminophenoxy)undecoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c24-20-10-14-22(15-11-20)26-18-8-6-4-2-1-3-5-7-9-19-27-23-16-12-21(25)13-17-23/h10-17H,1-9,18-19,24-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFCYRAFQGPMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCCCCCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600453 | |
| Record name | 4,4'-[Undecane-1,11-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90076-83-8 | |
| Record name | 4,4'-[Undecane-1,11-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


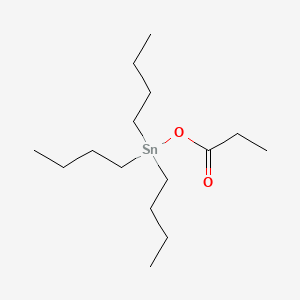
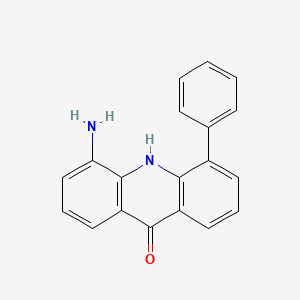

![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1628561.png)
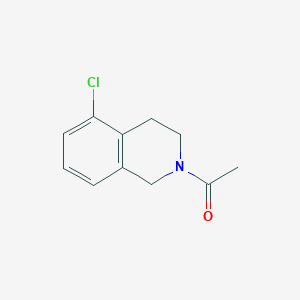

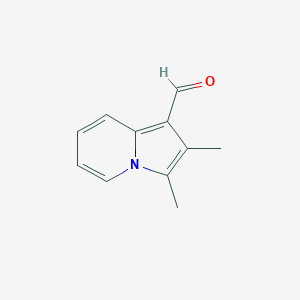
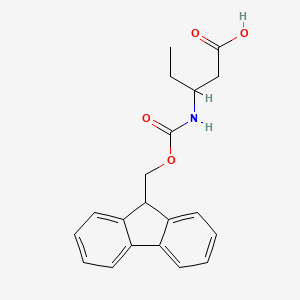
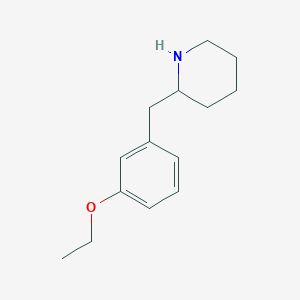


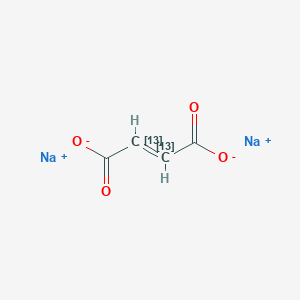
![Magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1628573.png)
